molecular formula C18H16N4O4 B2386459 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060327-94-7

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2386459
CAS No.: 1060327-94-7
M. Wt: 352.35
InChI Key: IVLZFXXGQVMLLM-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrido[1,2-a]pyrimidin-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the pyrido[1,2-a]pyrimidin-4-one core: This involves the condensation of suitable pyridine and pyrimidine precursors under controlled conditions.

    Coupling of the two moieties: The final step involves the formation of the urea linkage between the benzo[d][1,3]dioxole and pyrido[1,2-a]pyrimidin-4-one structures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrido[1,2-a]pyrimidin-4-one core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea: Lacks the 2,9-dimethyl substituents.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

The presence of the 2,9-dimethyl substituents and the specific urea linkage in 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea may confer unique properties, such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-4-3-7-22-16(10)19-11(2)15(17(22)23)21-18(24)20-12-5-6-13-14(8-12)26-9-25-13/h3-8H,9H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLZFXXGQVMLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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